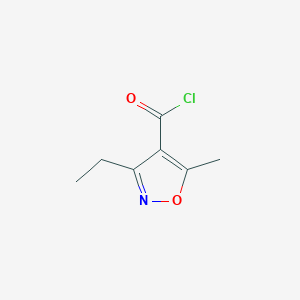
N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide (referred to as BCTC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTC belongs to a class of compounds known as TRPV1 antagonists, which are molecules that can block the activity of the TRPV1 ion channel. The TRPV1 channel is involved in the perception of pain and temperature, making BCTC a promising candidate for the development of new analgesic drugs.
Scientific Research Applications
Antitumor Activity
N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide and its derivatives have been explored for their potential in antitumor applications. Studies have shown that certain tetrazole compounds exhibit promising activity against various cancer cell lines. For example, tetrazole derivatives have been investigated for their curative activity against leukemia, demonstrating the ability to act as prodrug modifications and showing significant antitumor effects (Stevens et al., 1984).
Antipathogenic Activity
Research on thiourea derivatives, closely related to tetrazole compounds, has shown significant antipathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms like bromide or iodine in these compounds enhances their antimicrobial efficacy, indicating a potential pathway for developing novel antimicrobial agents with applications in combating resistant bacterial strains (Limban et al., 2011).
Radiotracer Development
In the field of medical imaging, particularly positron emission tomography (PET), tetrazole derivatives have been explored as radiotracers. The feasibility of synthesizing radiolabeled compounds for studying CB1 cannabinoid receptors in the brain highlights the potential of tetrazole derivatives in neuroimaging and the study of neurological disorders (Katoch-Rouse et al., 2003).
Luminescence and Magnetic Behavior Studies
Metal–organic coordination polymers derived from tetrazole ligands have shown unique luminescent and magnetic behaviors, making them of interest in materials science. These compounds demonstrate solvent-dependent luminescent properties and exhibit phenomena such as spin-canted antiferromagnetism, which are essential for developing advanced materials with potential applications in sensing, imaging, and electronic devices (Sun et al., 2013).
Synthesis of Heterocyclic Compounds
The chemistry of N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide and related compounds is pivotal in the synthesis of a wide range of heterocyclic compounds. These synthetic pathways contribute to the discovery of new drugs and materials with varied biological and physicochemical properties, underscoring the versatility and significance of tetrazole derivatives in organic synthesis and medicinal chemistry (Lygin & Meijere, 2009).
properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-chlorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN5O/c15-9-2-1-3-11(8-9)17-14(22)13-18-20-21(19-13)12-6-4-10(16)5-7-12/h1-8H,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZWGSDYSFMEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

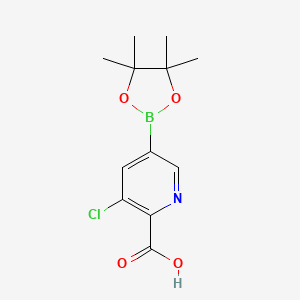

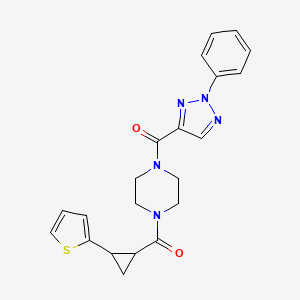

![{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2861961.png)
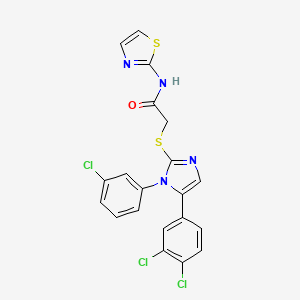
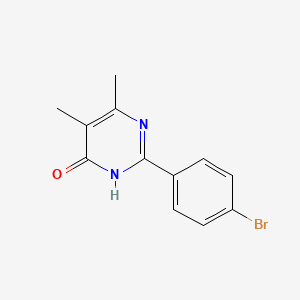
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2861966.png)


![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2861969.png)


